(5S)-1-Azabicyclo[3.2.0]heptan-7-one
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Overview
Description
(S)-1-Azabicyclo[320]heptan-7-one is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of amino acids or their derivatives. One common method involves the catalytic hydrogenation of diesters in an acidic medium, followed by cyclization using phosphine oxides. For example, the hydrogenation of ethyl pyrrole-2-acetate derivatives over a rhodium catalyst in the presence of acetic acid can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of (S)-1-Azabicyclo[3.2.0]heptan-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different stereoisomers depending on the conditions used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the bicyclic structure.
Scientific Research Applications
(S)-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of β-lactamase inhibitors and other pharmaceutical agents.
Organic Synthesis: Used as a building block for the synthesis of complex natural products and bioactive compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (S)-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: Similar in structure but differs in the position of the nitrogen atom.
3-Oxabicyclo[3.2.0]heptan-2-one: Contains an oxygen atom instead of nitrogen, used in the synthesis of natural products.
Uniqueness
(S)-1-Azabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
67506-08-5 |
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Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
INAHHIFQCVEWPW-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)N2C1 |
Canonical SMILES |
C1CC2CC(=O)N2C1 |
Origin of Product |
United States |
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